1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H8Cl2F2N2O2 |
|---|---|
Molecular Weight |
321.10 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2F2N2O2/c13-8-2-1-6(3-9(8)14)4-18-5-7(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20) |
InChI Key |
AKVTZPVCFALWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)C(F)F)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
-
Substitution/Hydrolysis :
-
Reactants : 2,2-Difluoroacetyl chloride (1.0 eq), α,β-unsaturated ester (0.95–0.98 eq), and triethylamine (1.0–1.5 eq).
-
Conditions : Reaction in dichloromethane at −30°C, followed by alkaline hydrolysis with NaOH.
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Intermediate : α-Difluoroacetyl carboxylic acid (yield: 85–90%).
-
-
Cyclization with Methylhydrazine :
Key Data
| Step | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | ClCH₂CF₂COCl, Et₃N | −30°C | 89% | 95% |
| 2 | CH₃NHNH₂, KI | 40–85°C | 76% | 99.6% |
Claisen Condensation Route
Reported in WO2014120397A1 and EP3650443A1, this approach uses ethyl difluoroacetoacetate as a starting material.
Procedure
-
Condensation with Triethyl Orthoformate :
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Reactants : Ethyl difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), acetic anhydride.
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Intermediate : Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (yield: 78%).
-
-
Cyclization in Biphasic System :
Advantages
-
Atom economy: 89%.
-
Reduced waste: 15% less solvent usage compared to Method 1.
Halogenation-Carbonylation Strategy
A novel method from CN117304112A employs difluorochloromethane and carbon monoxide:
Steps
Comparative Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 68% | 72% | 73% |
| Reaction Time | 18 hrs | 12 hrs | 10 hrs |
| Cost Index | High | Medium | Low |
Regioselective Benzylation
Critical for introducing the 3,4-dichlorobenzyl group, this step is detailed in patents US7939673 and CN114957123B.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains. A study demonstrated that derivatives of pyrazole, including those with difluoromethyl substitutions, showed promising results in inhibiting bacterial growth, suggesting potential use as antibacterial agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vitro studies reported that 1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibited significant inhibition of these enzymes, indicating its potential as an anti-inflammatory drug .
Anticancer Properties
The anticancer potential of pyrazole compounds is well-documented. Studies have shown that specific pyrazole derivatives can induce apoptosis in cancer cells. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .
Fungicidal Activity
One of the most significant applications of this compound is in agriculture as a fungicide. The compound has been synthesized as part of a broader effort to develop effective fungicides that can combat plant pathogens. The synthesis process involves creating various esters and derivatives that enhance the fungicidal properties .
Table 1: Summary of Biological Activities
Synthesis and Mechanism of Action
The synthesis of this compound involves several chemical reactions including Claisen condensation and ring-closing reactions using weak bases such as sodium carbonate. These synthetic routes are optimized for yield and purity, making the compound suitable for research and application in pharmaceuticals and agriculture .
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial effects of various pyrazole derivatives highlighted the efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Research
In another study focusing on anti-inflammatory properties, the compound was tested in vitro on human cell lines exposed to inflammatory stimuli. Results showed a marked reduction in inflammatory markers when treated with the compound compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole-carboxylic acid derivatives:
*Estimated based on structural analogs and substituent contributions.
Structural and Functional Differences
- Substituent Effects: The 3,4-dichlorobenzyl group in the target compound confers higher lipophilicity (LogP ~2.5) compared to simpler analogs like 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (LogP 1.23) . This enhances membrane permeability and bioavailability in biological systems. Steric Hindrance: The bulky dichlorobenzyl group may reduce rotational freedom and increase binding specificity in enzyme inhibition, contrasting with smaller substituents like methyl or unsubstituted pyrazoles .
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves alkylation of a pyrazole precursor with 3,4-dichlorobenzyl halides, followed by functionalization of the difluoromethyl group. Similar methods are described for methyl-substituted analogs .
- Toxicity and Stability : Dichlorobenzyl groups are associated with increased environmental persistence, which may raise regulatory concerns compared to less halogenated analogs. However, the difluoromethyl group mitigates metabolic degradation, as seen in related agrochemicals .
Biological Activity
1-(3,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in agricultural and medicinal chemistry due to its biological activity, particularly as a fungicide. This article explores its synthesis, biological mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a dichlorobenzyl group and a difluoromethyl group. The general synthesis involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to introduce the dichlorobenzyl moiety. The synthesis process has been optimized for large-scale production, primarily for agricultural applications.
The primary mechanism of action for this class of compounds, including this compound, is the inhibition of succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiration chain. This inhibition leads to disrupted energy production in fungal cells, ultimately resulting in cell death .
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antifungal activity against several phytopathogenic fungi. For instance:
- Efficacy Against Fungi : A series of synthesized derivatives were tested against seven different fungal species using an in vitro mycelial growth inhibition assay. Notably, one derivative exhibited higher antifungal activity than boscalid, a leading fungicide .
| Compound Name | Fungal Species Tested | Inhibition Percentage |
|---|---|---|
| 9m | Alternaria solani | 85% |
| 9m | Botrytis cinerea | 78% |
| 9m | Fusarium solani | 90% |
Case Studies
Several case studies highlight the effectiveness of this compound in agricultural settings:
- Field Trials : In trials conducted on crops susceptible to Zymoseptoria tritici, formulations containing this compound demonstrated significant reductions in disease incidence compared to untreated controls.
- Resistance Management : The use of this compound as part of an integrated pest management strategy showed promise in delaying resistance development among fungal populations.
Safety and Environmental Impact
While the biological activity is promising, safety assessments are crucial. The compound's environmental persistence and potential toxicity to non-target organisms must be evaluated through rigorous testing protocols.
Q & A
Basic: What are the standard synthetic protocols for preparing 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid?
The compound is typically synthesized via cyclocondensation of precursors such as hydrazines and β-keto esters, followed by functionalization. Key steps include:
- Cyclocondensation : Reacting 3,4-dichlorobenzylamine with difluoromethyl-substituted β-keto esters under acidic conditions to form the pyrazole core .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH or LiOH, as demonstrated in analogous pyrazole-carboxylic acid syntheses .
- Purification : Column chromatography or recrystallization to isolate the final product. Variants may involve halogenated benzyl halides for substituent introduction .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Combined spectroscopic and crystallographic methods are essential:
- NMR Spectroscopy : , , and -NMR confirm substituent positions and fluorinated groups .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, as seen in structurally related pyrazole-carboxylic acids (e.g., 5-(4-chlorophenyl) analogs) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Key parameters include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling reactions for aryl group introduction, as shown in Suzuki-Miyaura reactions for pyrazole derivatives .
- Temperature Control : Maintaining 80–95°C during cyclocondensation prevents side reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF/water mixtures facilitate hydrolysis .
Advanced: How do structural modifications (e.g., halogen placement) influence biological activity in SAR studies?
- Halogen Effects : 3,4-Dichlorobenzyl groups enhance lipophilicity and target binding, as observed in chlorophenyl-pyrazole analogs with anti-inflammatory activity .
- Fluorine Substitution : Difluoromethyl groups improve metabolic stability compared to trifluoromethyl analogs, reducing oxidative degradation .
- Positional Isomerism : Substitutent placement on the pyrazole ring (e.g., C-3 vs. C-4) significantly alters receptor affinity, as seen in pyrazole-carboxamide studies .
Advanced: What safety protocols are required when handling reactive intermediates (e.g., acyl chlorides) during synthesis?
- PPE : Respiratory protection, nitrile gloves, and eye shields are mandatory, as recommended in SDS for similar pyrazole derivatives .
- Ventilation : Use fume hoods to mitigate exposure to toxic gases (e.g., SOCl during acyl chloride formation) .
- Decomposition Management : Neutralize acidic byproducts with bicarbonate solutions to avoid hazardous reactions .
Advanced: How can researchers resolve contradictions in bioactivity data between this compound and its analogs?
- Structural Comparisons : X-ray crystallography of analogs (e.g., 5-(4-chlorophenyl)-pyrazole) reveals conformational differences impacting binding pockets .
- Solubility Adjustments : Varying ester vs. carboxylic acid moieties alters membrane permeability, explaining discrepancies in cellular assays .
- In Silico Modeling : Molecular docking studies predict interactions with targets (e.g., kinase enzymes) to rationalize activity variations .
Basic: What are the recommended storage and handling guidelines for this compound?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group .
- Handling : Avoid contact with strong oxidizers (e.g., HNO) to prevent decomposition into toxic gases (e.g., Cl) .
Advanced: How does this compound compare to halogenated pyrazole-carboxylic acid analogs in terms of physicochemical properties?
- LogP Values : The 3,4-dichlorobenzyl group increases hydrophobicity (LogP ~2.8) compared to mono-chloro analogs (LogP ~2.1), enhancing blood-brain barrier penetration .
- Thermal Stability : Difluoromethyl substitution improves thermal stability (decomposition >200°C) vs. non-fluorinated analogs .
Advanced: What strategies are used to assess toxicity when in vivo data is limited?
- In Vitro Assays : HepG2 cell viability assays and Ames tests for mutagenicity provide preliminary toxicity profiles .
- Read-Across Models : Compare with structurally related compounds (e.g., 1-methyl-3-difluoromethyl-pyrazoles) to predict hepatotoxicity .
Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
